N-(3-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide
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Description
N-(3-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C19H13ClFN5O2S and its molecular weight is 429.85. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including triazolopyridazine and pyridazinone derivatives, have demonstrated significant importance in medicinal chemistry due to their diverse pharmacological activities. These compounds have been explored for potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For instance, studies on triazolopyridazine derivatives have investigated their roles as antiasthma agents, showcasing the ability to inhibit mediator release, a crucial aspect of asthma pathophysiology (Medwid et al., 1990). Similarly, pyridazinone compounds have been synthesized and screened for their anti-inflammatory and analgesic activity, indicating their potential therapeutic utility (Farag et al., 2012).
Structural Analysis and Design
Research into the structural analysis, synthesis, and modification of heterocyclic compounds, including triazolopyridazine and related molecules, provides a foundation for the development of novel therapeutic agents. For example, the synthesis and structural elucidation of compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine emphasize the role of structural design in enhancing pharmaceutical properties, including metabolic stability and interaction with biological targets (Sallam et al., 2021).
Potential for Novel Drug Discovery
The exploration of heterocyclic compounds extends to their potential as leads for novel drug discovery. The synthesis and biological assessment of triazolopyridine derivatives, incorporating various functional groups, have highlighted their antimicrobial, antioxidant, and insecticidal activities. This underscores the versatility of these compounds in targeting a range of biological pathways and organisms, potentially leading to the development of new therapeutic agents with specific activity profiles (Flefel et al., 2018; Fadda et al., 2017).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2S/c20-12-3-1-5-14(9-12)22-17(27)11-25-19(28)26-16(23-25)7-8-18(24-26)29-15-6-2-4-13(21)10-15/h1-10H,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWPAWQWNOOGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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